(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Overview
Description
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. It is known for its psychoactive properties and is commonly used as a stimulant, decongestant, and anorectic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the reduction of 1-phenyl-2-propanone using a chiral reducing agent to yield the desired enantiomer .
Industrial Production Methods
Industrial production methods often involve high-throughput screening and crystallization techniques to ensure the purity and yield of the compound. These methods are optimized to reduce production costs and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 1-Phenyl-2-propanone
Reduction: 1-Phenyl-2-propanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Used in the development of decongestants and appetite suppressants.
Industry: Employed in the synthesis of various pharmaceuticals and fine chemicals
Mechanism of Action
The compound exerts its effects primarily through its action on the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced appetite, and enhanced mood .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar in structure and function, used as a stimulant and decongestant.
Pseudoephedrine: Another similar compound with decongestant properties.
Norephedrine: Shares structural similarities and is used in various pharmaceutical applications
Uniqueness
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in both research and therapeutic applications .
Biological Activity
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as phenylpropanolamine, is a chiral compound with significant relevance in medicinal chemistry. Its structure consists of an amino group, a phenyl group, and a hydroxyl group attached to a propanol backbone. The unique stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Pharmacological Properties
This compound exhibits several pharmacological properties:
- Sympathomimetic Activity : The compound acts as a sympathomimetic agent, stimulating adrenergic receptors in the central nervous system. This leads to the release of norepinephrine and dopamine, resulting in increased alertness and reduced fatigue.
- Vasoconstriction : It possesses vasoconstrictive properties, making it effective as a decongestant.
- Stimulant Effects : Known for its stimulant effects, the compound is often utilized in various formulations aimed at enhancing energy and focus .
The mechanism of action involves interactions with adrenergic receptors:
- Adrenergic Receptor Interaction : The compound binds to alpha and beta adrenergic receptors, mimicking the effects of endogenous catecholamines like norepinephrine.
- Neurotransmitter Release : By stimulating these receptors, this compound promotes the release of neurotransmitters that enhance alertness and cognitive function.
- Physiological Effects : The resultant physiological effects include increased heart rate, elevated blood pressure, and improved respiratory function due to bronchodilation.
Synthesis and Derivatives
Research has focused on synthesizing this compound through various methods to enhance its biological activity:
Synthesis Method | Yield | Enantiomeric Purity |
---|---|---|
Multienzyme Pathway | 81% | >99.4% ee |
One-Pot Cascade | 75% | >99% ee |
These methods allow for the generation of enantiomerically pure forms necessary for biological testing .
Case Studies
Several studies have evaluated the efficacy and safety of this compound:
- Clinical Applications : A clinical study highlighted its use in treating nasal congestion due to its vasoconstrictive properties. Patients reported significant relief from symptoms without severe adverse effects .
- Comparative Studies : In comparison with other sympathomimetics like pseudoephedrine, this compound showed similar efficacy but with a different side effect profile, making it a candidate for further research in decongestant formulations .
- Toxicology Reports : Toxicological assessments indicate that while the compound is effective at therapeutic doses, overdoses can lead to cardiovascular complications due to excessive stimulation of adrenergic receptors.
Properties
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJYFJDMKDXOT-PRCZDLBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88784-89-8 | |
Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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